Research efforts often concentrate on the related compound, 2-Ethylhexanol. This precursor molecule finds applications in various scientific fields, including:
2-Ethylhexyl 2-ethylhexanoate is an ester compound formed from the esterification of 2-ethylhexanoic acid and 2-ethylhexanol. Its chemical formula is C₁₆H₃₂O₂, with a molecular weight of approximately 256.42 g/mol. This compound is characterized by its hydrophobic nature and is typically a colorless liquid at room temperature. It is often used in various industrial applications, particularly in the formulation of cosmetics and as a solvent in chemical processes .
The primary reaction for synthesizing 2-ethylhexyl 2-ethylhexanoate involves the esterification of 2-ethylhexanoic acid with 2-ethylhexanol. This reaction can be represented as follows:
This reaction typically requires an acid catalyst and can proceed under conditions that favor the removal of water to drive the equilibrium towards product formation. Additionally, the compound can hydrolyze back into its constituent acids and alcohols under certain conditions, particularly in the presence of water or enzymes .
The synthesis of 2-ethylhexyl 2-ethylhexanoate can be performed through various methods:
textC8H16O2 + C8H18O → C16H32O2 + H2O
The applications of 2-ethylhexyl 2-ethylhexanoate are diverse:
Studies on interaction effects indicate that while 2-ethylhexyl 2-ethylhexanoate itself poses low acute toxicity, its hydrolysis products can lead to significant biological effects. For instance, exposure assessments have shown potential reproductive toxicity linked to its metabolites, necessitating careful evaluation in consumer products . Furthermore, it has been noted that the compound meets bioaccumulation criteria but does not persist significantly in the environment .
Several compounds share structural similarities with 2-ethylhexyl 2-ethylhexanoate. Here are some notable examples:
What sets 2-ethylhexyl 2-ethylhexanoate apart from these similar compounds is its specific application profile within cosmetics and industrial solvents, along with its unique balance between hydrophobicity and potential biological activity related to its hydrolysis products. Its synthesis methods also allow for flexibility depending on the desired application, making it versatile within both consumer and industrial markets.
2-Ethylhexyl 2-ethylhexanoate represents a symmetric ester compound formed through the esterification of 2-ethylhexanoic acid with 2-ethylhexanol [1] [2]. The molecular structure consists of two identical 2-ethylhexyl moieties connected through an ester linkage, creating a branched aliphatic ester with significant structural complexity [1] [3]. The compound exhibits a molecular framework characterized by two chiral centers, one in each 2-ethylhexyl group, resulting in the formation of stereoisomeric variants [1] [4].
The stereochemical configuration of 2-ethylhexyl 2-ethylhexanoate includes two undefined atom stereocenters, as confirmed by computational analysis [1]. Each 2-ethylhexyl component contains a quaternary carbon atom at the 2-position bearing both an ethyl and a butyl substituent, creating the chiral environment [1] [3]. The compound exists as a racemic mixture in commercial preparations, containing equal proportions of all possible stereoisomeric forms [5].
The three-dimensional molecular architecture demonstrates significant conformational flexibility due to the presence of twelve rotatable bonds throughout the structure [1]. This flexibility allows the molecule to adopt various spatial arrangements, with the ester linkage serving as a central pivot point for molecular rotation [5] [6]. The branched nature of both alkyl chains contributes to the overall molecular bulk and influences the compound's physical properties [1] [7].
The systematic nomenclature of 2-ethylhexyl 2-ethylhexanoate follows International Union of Pure and Applied Chemistry guidelines, with the International Union of Pure and Applied Chemistry name being "2-ethylhexyl 2-ethylhexanoate" [1] [3]. Alternative systematic names include "hexanoic acid, 2-ethyl-, 2-ethylhexyl ester" and "2-ethylhexanoic acid 2-ethylhexyl ester" [1] [2]. The compound is also known by various trade names including Dragoxat EH and Dragoxate EH [2] [7].
International nomenclature variations reflect regional naming conventions, with the German designation being "2-Ethylhexyl-2-ethylhexanoat" and the French name "2-Éthylhexanoate de 2-éthylhexyle" [3]. The Czech nomenclature identifies the compound as "2-Ethylhexylester kyseliny 2-ethylkapronove" [1] [3]. These international naming systems maintain consistency in identifying the core structural elements while adapting to linguistic conventions [3] [2].
The Chemical Abstract Service Registry Number for 2-ethylhexyl 2-ethylhexanoate is 7425-14-1, which serves as the primary numerical identifier for this compound in chemical databases and regulatory systems [1] [2]. This unique identifier was assigned by the Chemical Abstract Service and provides unambiguous identification across all scientific and commercial applications [2] [8].
Additional regulatory identifiers include the European Community number 231-057-1, which facilitates identification within European Union chemical regulations [1] [3]. The United States Food and Drug Administration Unique Ingredient Identifier is 430RJA6715, used in pharmaceutical and cosmetic regulatory contexts [1] [8]. The Environmental Protection Agency DSSTox Substance Identification number DTXSID9052478 provides linkage to toxicological databases and environmental assessment systems [1] [9].
The molecular formula C16H32O2 accurately represents the atomic composition of 2-ethylhexyl 2-ethylhexanoate, indicating sixteen carbon atoms, thirty-two hydrogen atoms, and two oxygen atoms [1] [2]. This formula reflects the symmetric nature of the molecule, with each 2-ethylhexyl group contributing eight carbon atoms and the ester functionality providing the two oxygen atoms [1] [3]. The molecular weight of 256.42 grams per mole has been precisely determined through computational methods and confirmed by mass spectrometry analysis [1] [8].
The exact mass of the compound is 256.240230259 daltons, representing the monoisotopic mass calculated for the most abundant isotopic composition [1]. This precise mass value is essential for high-resolution mass spectrometry identification and structural confirmation [1] [8]. The molecular formula provides the foundation for calculating various physicochemical properties and understanding the compound's behavior in different chemical environments [1] [7].
Elemental composition analysis reveals that carbon constitutes approximately 74.97% of the molecular weight, hydrogen accounts for 12.58%, and oxygen represents 12.45% of the total mass [1]. This composition reflects the predominantly hydrocarbon nature of the molecule with limited polar functionality concentrated in the ester linkage [1] [5]. The carbon-to-hydrogen ratio of 1:2 indicates a saturated aliphatic structure without aromatic or unsaturated components [1] [3].
The International Chemical Identifier string for 2-ethylhexyl 2-ethylhexanoate is InChI=1S/C16H32O2/c1-5-9-11-14(7-3)13-18-16(17)15(8-4)12-10-6-2/h14-15H,5-13H2,1-4H3, providing a standardized representation of the molecular structure and connectivity [1] [2]. This International Chemical Identifier string encodes the complete structural information including atom connectivity, hydrogen positions, and stereochemical elements [1] [3]. The corresponding International Chemical Identifier Key OUCGJMIVSYHBEC-UHFFFAOYSA-N serves as a compressed hash representation for database searching and compound identification [1] [2].
The Simplified Molecular Input Line Entry System notation CCCC(CC)COC(=O)C(CC)CCCC provides a linear text representation of the molecular structure [1] [3]. This notation clearly indicates the branching pattern of the 2-ethylhexyl groups and the central ester linkage [1] [2]. The Simplified Molecular Input Line Entry System format facilitates computational analysis and chemical informatics applications by providing a machine-readable structural description [1] [8].
Canonical Simplified Molecular Input Line Entry System representation ensures consistent ordering of atoms and bonds, eliminating ambiguities that might arise from different structural drawing conventions [1]. The notation systematically describes the molecular connectivity starting from one terminus and proceeding through the ester linkage to the opposite end [1] [3]. This standardized representation enables accurate database searching and structural comparisons across different chemical information systems [1] [2].
2-Ethylhexyl 2-ethylhexanoate belongs to a broader family of 2-ethylhexyl esters characterized by the presence of the branched 2-ethylhexyl alcohol moiety [10] [11]. Related compounds in this family include 2-ethylhexyl hexadecanoate (palmitate) with Chemical Abstract Service number 29806-73-3, 2-ethylhexyl laurate (Chemical Abstract Service 20292-08-4), and 2-ethylhexyl myristate (Chemical Abstract Service 29806-75-5) [10] [11] [12]. These esters share the common 2-ethylhexyl alcohol component but differ in their carboxylic acid moieties, resulting in varying chain lengths and molecular weights [10] [13].
The structural relationship extends to the parent compounds 2-ethylhexanoic acid (Chemical Abstract Service 149-57-5) and 2-ethylhexanol (Chemical Abstract Service 104-76-7), which serve as the fundamental building blocks for ester formation [14] [9]. 2-Ethylhexanoic acid, commonly known as octoic acid, provides the carboxylic acid component through esterification reactions [14] [13]. The acid component exhibits similar branching patterns to the alcohol moiety, creating the symmetric structure characteristic of 2-ethylhexyl 2-ethylhexanoate [14] [9].
Industrial production methods for 2-ethylhexyl esters typically involve direct esterification of 2-ethylhexanoic acid with the corresponding alcohol under acidic conditions [10] [13]. The family of 2-ethylhexyl esters demonstrates similar physicochemical properties including high lipophilicity, low volatility, and excellent thermal stability [10] [11]. These compounds are expected to undergo hydrolysis to their constituent acid and alcohol components through chemical or enzymatic processes, making them environmentally biodegradable [10] [13] [9].
Computational analysis of 2-ethylhexyl 2-ethylhexanoate reveals significant structural parameters that influence its physicochemical behavior [1] [15]. The molecule exhibits a topological polar surface area of 26.3 Ångströms squared, reflecting the limited polar character concentrated in the ester functional group [1]. This relatively small polar surface area contributes to the compound's high lipophilicity, as indicated by the calculated XLogP3-AA value of 6.1 [1] [5].
The molecular complexity score of 201, as determined by computational algorithms, reflects the structural intricacy arising from the branched alkyl chains and the central ester linkage [1]. The compound contains eighteen heavy atoms (non-hydrogen atoms) distributed across the carbon and oxygen framework [1]. The absence of hydrogen bond donors and the presence of only two hydrogen bond acceptors in the ester oxygen atoms significantly influence the compound's solubility characteristics and intermolecular interactions [1] [5].
Density functional theory calculations have been applied to similar 2-ethylhexyl compounds to understand their electronic structure and vibrational properties [15] [16]. These computational methods provide insights into molecular geometry optimization, electronic properties, and spectroscopic characteristics [15] [17]. The branched structure of 2-ethylhexyl 2-ethylhexanoate presents challenges for computational modeling due to the multiple conformational possibilities arising from rotation around single bonds [15] [6].
The conformational behavior of 2-ethylhexyl 2-ethylhexanoate is characterized by significant flexibility due to the presence of twelve rotatable bonds throughout the molecular structure [1] [5]. Small-angle neutron scattering studies on related 2-ethylhexyl compounds have revealed important insights into molecular conformation and self-assembly behavior [5] [18]. The radius of gyration determined for 2-ethylhexyl laurate was 6.5 Ångströms, with a Kuhn length of 11.2 Ångströms, indicating substantial molecular flexibility [5].
Conformational analysis suggests that 2-ethylhexyl esters can adopt "surfactant-like" configurations where the polar ester linkage becomes partially segregated from the apolar alkyl chains [5]. This amphiphilic arrangement occurs when the alkyl tails orient parallel and away from the oxygen-rich ester group, creating configurations that favor interfacial activity [5] [18]. Approximately 15% of available orientational space corresponds to these surfactant-like conformations, as determined through statistical analysis [5].
Molecular dynamics simulations and torsional angle analysis provide detailed understanding of the conformational landscape accessible to 2-ethylhexyl 2-ethylhexanoate [6] [19]. The multiple rotatable bonds allow for extensive conformational sampling, with energy barriers between different conformations typically being low enough to permit rapid interconversion at room temperature [6]. Dihedral angle analysis reveals that rotation around the ester linkage and the adjacent carbon-carbon bonds significantly influences the overall molecular shape and intermolecular interactions [6] [20].
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